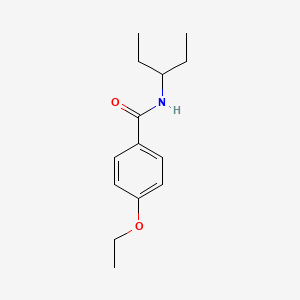

4-ethoxy-N-(1-ethylpropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamides like 4-ethoxy-N-(1-ethylpropyl)benzamide typically involves the reaction of benzoyl chlorides with amines or the amidation of benzoic acids with suitable amines or ammonia. These methods allow for the introduction of various substituents on the benzamide scaffold, tailoring the compound's properties for specific applications (Iwanami et al., 1981).

Molecular Structure Analysis

The molecular structure of benzamides, including 4-ethoxy-N-(1-ethylpropyl)benzamide, can be studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide insights into the compound's conformation, electronic distribution, and potential interaction sites for biological activity (T. Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, halogenation, and nitration, which can modify their chemical structure and, consequently, their physical and chemical properties. These reactions are crucial for developing benzamide derivatives with enhanced or specific biological activities (A. Singh et al., 2002).

Physical Properties Analysis

The physical properties of 4-ethoxy-N-(1-ethylpropyl)benzamide, such as melting point, boiling point, solubility, and crystal form, are influenced by its molecular structure. Understanding these properties is essential for the compound's formulation and application in various fields (S. Kang et al., 2000).

Chemical Properties Analysis

The chemical properties of 4-ethoxy-N-(1-ethylpropyl)benzamide, including its reactivity, stability, and interaction with other molecules, are determined by its functional groups and molecular geometry. Studies on these properties facilitate the development of benzamide derivatives for specific industrial and pharmaceutical applications (J. Sakaguchi et al., 1992).

科学的研究の応用

Neuroleptic Activity

Research on benzamides, including compounds structurally similar to 4-ethoxy-N-(1-ethylpropyl)benzamide, has shown potential neuroleptic (antipsychotic) activity. For instance, studies on a series of benzamides designed as potential neuroleptics revealed that certain modifications in the benzamide structure could significantly enhance their activity against apomorphine-induced stereotyped behavior in rats, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Antibacterial Activity

Derivatives of 4-aminoantipyrine, which share a functional similarity with benzamides, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated modest activity against various bacterial strains, indicating the potential for developing new antibacterial agents from benzamide derivatives (Cunha et al., 2005).

Nonlinear Optical (NLO) Properties

The NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated, revealing that these compounds are promising candidates for NLO materials. The study demonstrated significant improvements in NLO properties through structural modifications, suggesting the potential for designing advanced NLO materials based on benzamide derivatives (Kiven et al., 2023).

Synthesis of α-Bromo Hemiaminals

Research on the ethoxybromination of enamides, a process that could potentially involve compounds related to 4-ethoxy-N-(1-ethylpropyl)benzamide, has been developed to yield α-bromo hemiaminals. These versatile intermediates can undergo various transformations, highlighting the synthetic utility of benzamide derivatives in organic synthesis (Nocquet‐Thibault et al., 2013).

Sigma Receptor Binding for Cancer Imaging

A study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound similar in function to benzamides) showed its potential to visualize primary breast tumors in humans through preferential binding to sigma receptors overexpressed on cancer cells. This highlights the application of benzamide derivatives in diagnostic imaging and possibly targeted therapy (Caveliers et al., 2002).

特性

IUPAC Name |

4-ethoxy-N-pentan-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)11-7-9-13(10-8-11)17-6-3/h7-10,12H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQGHJQXOJDZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC=C(C=C1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(pentan-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)

![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)